molecular formula C5H4F2N2 B567454 2,4-difluoropyridimine CAS No. 1211528-95-8

2,4-difluoropyridimine

Cat. No.: B567454
CAS No.: 1211528-95-8
M. Wt: 130.098
InChI Key: FDGVLDPYBBJGDU-UHFFFAOYSA-N
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Description

2,4-Difluoropyridimine (CAS 1211528-95-8) is a pyridine derivative with the molecular formula C5H4F2N2 and a molecular weight of 130 g/mol . This compound serves as a valuable building block in organic synthesis, with its unique structural properties garnering significant interest for potential applications in pharmaceutical and agrochemical research and development . In the pharmaceutical industry, it is investigated as a key intermediate in the synthesis of drug candidates, where its structure can enhance the biological activity of the final molecules . Similarly, in the agrochemical industry, it acts as a versatile precursor in the development of more effective and targeted pesticides and other agricultural chemicals . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the specific safety data sheet (SDS) for safe handling and storage procedures, as detailed information on the physical properties and hazards of this specific compound is not widely available in the searched sources.

Properties

CAS No.

1211528-95-8

Molecular Formula

C5H4F2N2

Molecular Weight

130.098

IUPAC Name

2,4-difluoro-4H-pyridin-3-imine

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H

InChI Key

FDGVLDPYBBJGDU-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N)C1F)F

Synonyms

2,4-difluoropyridimine

Origin of Product

United States

Synthetic Methodologies and Innovations for 2,4 Difluoropyrimidine and Its Analogues

Established Synthetic Routes to 2,4-Difluoropyrimidine (B1295326)

Established methods for synthesizing 2,4-difluoropyrimidine and its analogues can be broadly categorized into direct fluorination and multi-step convergent syntheses.

Direct fluorination involves the introduction of fluorine atoms directly onto the pyrimidine (B1678525) ring. ontosight.ai This approach can be challenging due to the high reactivity of fluorinating agents and the need to control regioselectivity. unimi.it Various reagents and methods have been explored for the direct fluorination of pyrimidine and its derivatives. For instance, xenon difluoride has been used, though its high reactivity can be difficult to manage. unimi.it Other approaches utilize elemental fluorine gas diluted with an inert gas, often in specific solvents like formic acid or acetonitrile, which can facilitate selective monofluorination of 1,3-dicarbonyl systems, key precursors for pyrimidines. beilstein-journals.org

The development of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), has provided more controlled methods for the fluorination of alkylheterocycles, including pyridines and pyrimidines. rsc.org This process often involves heating the substrate with the fluorinating agent and a base like lithium carbonate. rsc.org While direct fluorination presents a potentially shorter synthetic route, achieving the desired 2,4-difluoro substitution pattern selectively can be complex and often results in a mixture of products.

Multi-step syntheses are more common and often provide better control and higher yields of the desired product. These routes typically involve the construction of a pyrimidine ring followed by halogen exchange reactions.

A widely used and effective strategy for synthesizing fluorinated pyrimidines involves the halogen exchange (HALEX) reaction on chlorinated pyrimidine intermediates. The synthesis of 2,4-dichloropyrimidine (B19661), a common precursor, can be achieved through the chlorination of uracil (B121893) or 2,4-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of 2-Ethoxy-4,6-difluoropyrimidine via a Chlorinated Intermediate

StepReactantReagentTemperatureDurationProductYield/PurityReference
1. Chlorination 2-Ethoxy-4,6-dihydroxypyrimidinePhosphorus Oxychloride (POCl₃)80–85°C3 hours2-Ethoxy-4,6-dichloropyrimidine (B1311153)-
2. Fluorination 2-Ethoxy-4,6-dichloropyrimidinePotassium Fluoride (KF)160 ± 5°C2.5 hours2-Ethoxy-4,6-difluoropyrimidine75% (total yield), 98% purity

To enhance cost-effectiveness, particularly for industrial-scale production, synthetic routes often begin with simple, inexpensive starting materials. google.com The synthesis of 2-ethoxy-4,6-dihydroxypyrimidine, the key precursor for the difluoro- derivative mentioned above, can be initiated from urea (B33335) and diethyl sulfate (B86663). google.comlookchem.com

In this process, urea reacts with diethyl sulfate to form an O-ethylisourea sulfate intermediate. google.com This intermediate then undergoes a cyclization reaction with diethyl malonate in the presence of a base to yield 2-ethoxy-4,6-dihydroxypyrimidine. google.comgoogle.com This method is advantageous as it avoids the isolation of intermediates, thereby improving efficiency and reducing waste, making it economically and ecologically viable for large-scale manufacturing.

Table 2: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from Urea

StepReactantsKey Reagents/SolventsTemperatureProductReference
1. Intermediate Formation Urea, Diethyl SulfateOrganic Solvent60-120°CO-ethylisourea sulfate google.com
2. Cyclization O-ethylisourea sulfate, Diethyl MalonateSodium Methoxide, Methanol20°C2-Ethoxy-4,6-dihydroxypyrimidine

Multi-step Convergent Syntheses

Routes via Chlorinated Pyrimidine Intermediates (e.g., 2-ethoxy-4,6-dichloropyrimidine to 2-ethoxy-4,6-difluoropyrimidine)

Advancements in Synthesis Technology

Innovations in chemical synthesis technology are continuously sought to improve the safety, efficiency, and scalability of producing fluorinated pyrimidines.

Continuous-flow chemistry has emerged as a powerful technology for conducting hazardous reactions, such as fluorinations, with enhanced safety and control. scielo.br The use of microreactors or other continuous-flow systems allows for precise control over reaction parameters like temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors. google.com

This methodology is particularly well-suited for direct fluorination reactions involving highly reactive reagents like elemental fluorine. beilstein-journals.org By using a continuous-flow setup, gas-liquid reactions can be performed efficiently and safely, minimizing the risks associated with handling toxic and reactive gases. beilstein-journals.org This technology has been successfully applied to the synthesis of fluorinated heterocyclic compounds, including pyrazoles and pyrimidines, enabling sequential reactions in a single, high-yielding process. beilstein-journals.orggoogle.com The ability to scale up production by "numbering-up"—running multiple reactors in parallel—makes continuous-flow a highly attractive platform for the industrial manufacturing of compounds like 2,4-difluoropyrimidine and its analogues. scielo.br A continuous-flow protocol using Selectfluor as the fluorine source has also been developed for light-induced fluorinations, demonstrating the versatility of this technology. acs.org

Reactivity and Mechanistic Investigations of 2,4 Difluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 2,4-difluoropyrimidine (B1295326). The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the two highly electronegative fluorine atoms, facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the reaction's rate and regioselectivity. masterorganicchemistry.com

Regioselectivity in Fluorine Displacement (C-2 versus C-4 Position)

In reactions involving 2,4-dihalopyrimidines, including the difluoro analogue, nucleophilic attack generally shows a strong preference for the C-4 position over the C-2 position. acs.orgguidechem.com This regioselectivity can be attributed to several electronic factors. The intermediate formed from an attack at C-4 allows for the negative charge to be delocalized over both ring nitrogen atoms, leading to a more stable para-quinoid-like Meisenheimer complex. acs.orgstackexchange.com In contrast, attack at the C-2 position results in an ortho-quinoid-like intermediate where the charge is stabilized to a lesser extent. acs.org Quantum mechanics calculations and Frontier Molecular Orbital (FMO) theory support this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, making it the more electrophilic site and thus more susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com

Impact of Substituent Effects on Reactivity and Selectivity

The inherent C-4 selectivity of SNAr reactions on the 2,4-difluoropyrimidine scaffold can be modulated or even reversed by the presence of other substituents on the pyrimidine ring. The electronic and steric nature of these groups plays a critical role in directing the incoming nucleophile.

Electronic Effects: The introduction of a strong electron-donating group (EDG), such as an amino (-NHMe) or methoxy (B1213986) (-OMe) group, at the C-6 position can reverse the regioselectivity, favoring substitution at the C-2 position. wuxiapptec.com These EDGs increase the electron density of the ring, but this effect is more pronounced at the C-4 position, thereby reducing its relative electrophilicity compared to the C-2 position. Computational studies on analogous 2,4-dichloropyrimidines show that with a C-6 EDG, the transition state energy for C-2 attack is lower than for C-4 attack, making the former the kinetically favored pathway. wuxiapptec.com Conversely, an electron-withdrawing group (EWG) at the C-5 position, such as a carboxamide, tends to enhance the natural preference for C-4 substitution by further stabilizing the Meisenheimer intermediate. acs.orgnih.gov

Steric Effects: Bulky substituents can direct the reaction based on steric hindrance. For instance, introducing a large trialkylsilyl group at the C-5 position of a 2,4-dihalopyridine has been shown to completely reverse the selectivity, forcing nucleophilic attack to the more sterically accessible C-2 position. researchgate.net

Table 1: Effect of Substituents on SNAr Regioselectivity of Dihalopyrimidines
Substituent PositionSubstituent TypeFavored Position of AttackReasonReference
C-6Electron-Donating (e.g., -OMe, -NHMe)C-2Electronic: EDG deactivates C-4 more than C-2. wuxiapptec.com
C-5Electron-Withdrawing (e.g., -CONH₂)C-4Electronic: EWG enhances inherent C-4 electrophilicity. acs.orgnih.gov
C-5Bulky Group (e.g., -Si(Alkyl)₃)C-2Steric: C-4 position is sterically hindered. researchgate.net

Influence of Nucleophile Nature and Reaction Conditions

The outcome of SNAr reactions is also highly dependent on the identity of the nucleophile and the specific reaction conditions employed.

Nature of the Nucleophile: The regioselectivity can be influenced by the "hardness" or "softness" of the nucleophile. In some systems, such as 2-MeSO₂-4-chloropyrimidine, "hard" nucleophiles like alkoxides preferentially attack the C-2 position, while "softer" nucleophiles like amines attack the C-4 position. wuxiapptec.com This has been attributed to the formation of a hydrogen-bond complex between the acidic protons of the sulfone group and the hard nucleophile, which pre-organizes the molecule for C-2 attack. wuxiapptec.com In other cases, tertiary amines have been used to achieve excellent C-2 selectivity on 5-substituted-2,4-dichloropyrimidines, which typically favor C-4 substitution. acs.orgnih.gov

Reaction Conditions: The solvent, base, and temperature can be fine-tuned to control the reaction's regioselectivity. For example, the use of deep eutectic solvents (DES) has been shown to drastically alter the ortho/para selectivity in SNAr reactions of difluorinated aromatic compounds, offering a green alternative to volatile organic compounds. researchgate.net Similarly, the choice of base can be critical; studies on 6-aryl-2,4-dichloropyrimidines showed that while uncatalyzed reactions with secondary amines gave poor selectivity, the use of LiHMDS as a base in a palladium-catalyzed process led to excellent C-4 selectivity. acs.org

Table 2: Influence of Nucleophile and Conditions on SNAr Reactions
Substrate SystemNucleophileConditionsObserved SelectivityReference
2-MeSO₂-4-chloropyrimidineAlkoxides (Hard)Low Temperature (-78°C)C-2 Selective wuxiapptec.com
2-MeSO₂-4-chloropyrimidineAmines (Soft)Standard ConditionsC-4 Selective wuxiapptec.com
5-EWG-2,4-dichloropyrimidineTertiary AminesSimple reaction conditionsC-2 Selective acs.orgnih.gov
6-Aryl-2,4-dichloropyrimidineSecondary AminesPd(OAc)₂ / LiHMDS>30:1 for C-4 acs.org
2,4-difluoroacetophenoneMorpholineDeep Eutectic SolventsVariable (from 85:15 p:o to 24:76) researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamental for functionalizing many aromatic systems. wikipedia.org However, these reactions are generally disfavored on the 2,4-difluoropyrimidine ring. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. This deactivation is further intensified by the two powerful electron-withdrawing fluorine atoms. Consequently, forcing conditions are typically required for SEAr reactions on even simple pyridines, and the reactivity is further diminished for pyrimidines. While specific examples of direct electrophilic attack on the unsubstituted 2,4-difluoropyrimidine ring are not widely reported in the literature, it is understood that such transformations are exceptionally challenging.

Cross-Coupling Reactions Involving 2,4-Difluoropyrimidine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Dihalopyrimidines are excellent substrates for these transformations, allowing for the sequential and regioselective introduction of various substituents. acs.org

Similar to SNAr reactions, cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings on 2,4-dihalopyrimidines generally occur with high selectivity at the C-4 position. tandfonline.comnih.govresearchgate.net This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-halogen bond. researchgate.net This predictable regioselectivity allows for the synthesis of 2-halo-4-substituted pyrimidines, which can then undergo a second, different coupling reaction at the C-2 position. nih.gov

However, this conventional C-4 selectivity can be overridden. Recent advances have shown that the choice of ligand is crucial. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can reverse the site-selectivity, promoting cross-coupling at the C-2 position of 2,4-dichloropyrimidine (B19661). acs.org Furthermore, palladium-catalyzed C-S cross-coupling with thiols has also been directed to the C-2 position using specific bulky NHC ligands. acs.org In some Suzuki reactions, ligand-free conditions have been found to dramatically enhance C-4 selectivity to greater than 99:1. nih.gov

Table 3: Regioselectivity in Cross-Coupling Reactions of Dihalopyrimidines
Reaction TypeCatalyst/Ligand SystemFavored PositionReference
Suzuki, StilleStandard Pd catalysts (e.g., Pd(PPh₃)₄)C-4 acs.orgtandfonline.comnih.govresearchgate.net
SonogashiraStandard Pd catalystsLittle difference between C-2 and C-4 acs.org
SuzukiPd / Bulky NHC LigandC-2 acs.org
C-S Coupling (Thiols)Pd(II) / Bulky NHC LigandC-2 acs.org
SuzukiLigand-Free ("Jeffery" conditions)>99:1 for C-4 nih.gov

Other Reactive Transformations and Functional Group Interconversions

Beyond direct substitutions and couplings on the pyrimidine core, the functional groups introduced onto the 2,4-difluoropyrimidine scaffold can undergo a wide array of subsequent transformations. These functional group interconversions (FGIs) are crucial for elaborating the molecular structure and accessing target compounds. imperial.ac.uk

Examples of such transformations on substituted pyrimidine systems include:

Reduction of Nitro Groups: A nitro group, which can be introduced on a substituent, can be reduced to an amine. For instance, low-energy electron attachment to 5-nitro-2,4-dichloropyrimidine can induce fragmentation and the formation of NOx species, implying the reactivity of the nitro group. mdpi.com

Reduction of Carbonyls and Nitriles: Aldehydes or ketones attached to the pyrimidine ring can be reduced to alcohols, while nitriles can be reduced to primary amines using standard reducing agents like LiAlH₄ or NaBH₄. imperial.ac.uksolubilityofthings.com

Oxidation of Alcohols: Conversely, alcohol substituents can be oxidized to aldehydes or ketones using reagents like pyridinium (B92312) chlorochromate (PCC) or via catalytic methods like the tetrapropylammonium (B79313) perruthenate (TPAP) system. imperial.ac.uk

Amide and Ester Formation: Carboxylic acid groups on the pyrimidine scaffold or its side chains can be converted to esters or amides through condensation reactions, which is a common strategy in the synthesis of biologically active molecules. solubilityofthings.com

These transformations highlight the synthetic utility of 2,4-difluoropyrimidine as a versatile platform, where initial SNAr or cross-coupling reactions provide a key intermediate that can be further diversified through a multitude of established organic reactions.

Derivatization Strategies and Functionalization of 2,4 Difluoropyrimidine

Directed Functionalization at Peripheral Positions

While the primary mode of functionalizing 2,4-difluoropyrimidine (B1295326) involves the substitution of its fluorine atoms, the C-H bonds at the C-5 and C-6 positions represent valuable targets for introducing additional diversity. The field of C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive bonds, offering an atom-economical approach to modifying heterocyclic cores. mt.com

Transition-metal catalysis is a key strategy for achieving regioselective C-H functionalization. beilstein-journals.org These reactions often employ a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, ensuring high selectivity. mdpi.com For pyrimidine (B1678525) and other nitrogen-containing heterocycles, the ring nitrogen itself can sometimes serve as an endogenous directing group. However, for more precise control, an external directing group is often installed. For instance, strategies developed for 2-pyridones, which use removable pyridine-based directing groups on the nitrogen atom, have enabled selective C-6 alkylation and arylation. acs.org Similar directing-group strategies could plausibly be adapted to the 2,4-difluoropyrimidine system to functionalize the C-5 or C-6 positions.

Recent advances have demonstrated the C-H functionalization of various fluorinated molecules, highlighting the feasibility of applying these methods to fluorinated pyrimidines. beilstein-journals.org For example, cobalt-catalyzed trifluoromethylthiolation has been successfully applied to aromatic compounds bearing a pyrimidine directing group. beilstein-journals.org Furthermore, late-stage C-H fluorination of nitrogen-containing heterocycles, followed by nucleophilic aromatic substitution, has been shown to be an effective method for producing polysubstituted diazines, which could be applicable to a pre-functionalized 2,4-difluoropyrimidine core. mdpi.com

Direct C-H functionalization can also be achieved through metalation. For the related 2,4-dichloropyrimidine (B19661) scaffold, methods have been developed for the C-6 metalation of 5-alkoxy derivatives using a highly active zinc base, (TMP)₂Zn·2MgCl₂·2LiCl. This approach allows for the late-stage modification of the C-6 position, enabling the synthesis of diverse analogues. This strategy could potentially be translated to 2,4-difluoropyrimidine systems, providing a route to C-6 substituted derivatives.

Sequential Derivatization Approaches

The most common and versatile strategy for derivatizing 2,4-difluoropyrimidine is through the sequential substitution of the two fluorine atoms via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the ring nitrogens makes the C-2 and C-4 positions highly electrophilic and susceptible to attack by nucleophiles.

A critical aspect of this strategy is the difference in reactivity between the C-4 and C-2 positions. In unsubstituted 2,4-dihalopyrimidines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. google.com This regioselectivity allows for a controlled, stepwise functionalization. A nucleophile can be introduced at the C-4 position under milder conditions, leaving the C-2 fluorine atom intact for a subsequent, different substitution reaction under more forcing conditions.

This sequential approach has been extensively demonstrated with the analogous 2,4-dichloropyrimidine.

Step 1: C-4 Substitution: Reaction with a nucleophile (e.g., an amine, alcohol, or thiol) under controlled, mild conditions typically results in the selective displacement of the halogen at the C-4 position. nih.gov

Step 2: C-2 Substitution: The resulting 2-fluoro-4-substituted pyrimidine can then be subjected to a second SNAr reaction, often requiring higher temperatures or stronger bases, to replace the remaining fluorine at the C-2 position with a different nucleophile. nih.gov

The regioselectivity can, however, be influenced by other substituents on the pyrimidine ring. Quantum mechanical analyses and experimental results show that the presence of an electron-donating group at the C-6 position can reverse the typical selectivity, making the C-2 position more susceptible to initial nucleophilic attack. researchgate.net This principle provides an additional layer of control for synthetic chemists to direct the functionalization pattern.

A wide variety of nucleophiles can be employed in these sequential reactions, including:

Aliphatic and aromatic amines

Alcohols and phenols (alkoxides/phenoxides)

Thiols (thiolates)

Carbon nucleophiles through cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)

This stepwise approach is a cornerstone for building molecular complexity around the pyrimidine core, enabling the synthesis of precisely substituted 2,4-disubstituted pyrimidine derivatives. google.comethz.ch

High-Throughput Synthesis of 2,4-Difluoropyrimidine Libraries

The modularity of the sequential derivatization approach makes the 2,4-difluoropyrimidine scaffold ideally suited for high-throughput synthesis and the creation of large chemical libraries for drug discovery screening. ingentaconnect.com Two prominent technologies for this purpose are solid-phase synthesis and DNA-encoded library (DEL) technology.

Solid-Phase Synthesis

In solid-phase synthesis, the pyrimidine core or a reacting partner is attached to a polymer resin. google.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted materials. A solid-phase synthesis of a 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidine library has been developed, demonstrating the power of using sequential SNAr reactions on a solid support to generate a library of 16,000 compounds. researchgate.netnih.gov A similar strategy can be applied to 2,4-difluoropyrimidine.

A typical solid-phase approach would involve:

Anchoring a suitable starting material (e.g., an amine) to a resin.

Reacting the resin-bound material with 2,4-difluoropyrimidine to attach the scaffold.

Performing sequential SNAr reactions at the C-2 and C-4 positions with diverse sets of building blocks.

Cleaving the final, purified compounds from the resin.

This methodology facilitates the rapid and parallel synthesis of thousands of distinct pyrimidine derivatives. nih.gov

DNA-Encoded Library (DEL) Technology

DEL technology enables the synthesis and screening of libraries of unprecedented size, often containing millions to billions of compounds. nih.govvipergen.com In this method, each small molecule is covalently attached to a unique DNA sequence that acts as an identifiable barcode. The synthesis is typically performed using a "split-and-pool" methodology. rsc.org

For a 2,4-difluoropyrimidine-based library, the process would be:

Start with a DNA-linked scaffold or a building block.

Cycle 1: Split the starting material into multiple portions. In each portion, react with a different building block at the C-4 position of the pyrimidine core. Then, ligate a unique DNA tag corresponding to that building block. Pool all portions together.

Cycle 2: Split the pooled library again. React each portion with a second set of building blocks at the C-2 position. Ligate a second unique DNA tag. Pool again.

The final result is a massive library where each unique chemical structure is tagged with a unique DNA sequence. The entire library can be screened at once against a biological target. Hits are identified by isolating the bound molecules and sequencing their DNA barcodes. This technology has been successfully applied to other di- and tri-halopyrimidine scaffolds to create large, diverse libraries for identifying potent bioactive compounds. nih.gov

Computational and Theoretical Chemistry Studies of 2,4 Difluoropyrimidine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 2,4-difluoropyrimidine (B1295326), computational methods such as Density Functional Theory (DFT) are employed to analyze its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk In the context of 2,4-difluoropyrimidine, which typically acts as an electrophile in reactions, the LUMO is of particular interest. The distribution and energy of the LUMO can predict the most likely sites for nucleophilic attack. wuxibiology.com

Computational studies on the analogous 2,4-dichloropyrimidine (B19661) have shown that the LUMO is predominantly located at the C4 and C6 positions, with almost no LUMO lobe at the C2 position. wuxibiology.comwuxiapptec.com This distribution accounts for the general observation that nucleophilic aromatic substitution (SNAr) reactions on unsubstituted 2,4-dichloropyrimidine preferentially occur at the C4 position. wuxiapptec.com It is important to note that substituents on the pyrimidine (B1678525) ring can significantly alter the LUMO distribution. For instance, the presence of an electron-donating group at the C6 position can increase the size of the LUMO lobe at the C2 position, making it a more favorable site for nucleophilic attack. wuxiapptec.com

The energy gap between the LUMO and the next lowest unoccupied molecular orbital, LUMO+1, is also a critical factor. If this energy gap is small (e.g., ≤ 0.25 eV), both orbitals may be involved in the reaction, potentially leading to a mixture of products. wuxiapptec.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis of Substituted Dichloropyrimidines (Data extrapolated to infer behavior of Difluoropyrimidines)

Substituent at C6LUMO DistributionPredicted Regioselectivity of Nucleophilic Attack
-HPredominantly at C4C4 selective
-OMe (Electron-donating)Similar lobes at C2 and C4Mixture of C2 and C4 products, or C2 selective
-NHMe (Electron-donating)Similar lobes at C2 and C4Mixture of C2 and C4 products, or C2 selective

This table is based on data for 2,4-dichloropyrimidines and is intended to illustrate the principles that would apply to 2,4-difluoropyrimidines. The actual LUMO distributions and resulting regioselectivity for 2,4-difluoropyrimidine derivatives would require specific computational studies.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. scranton.edulibretexts.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.orgwolfram.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an abundance of electrons, while regions of positive electrostatic potential (colored blue) signify a deficiency of electrons. libretexts.orgwolfram.com

For 2,4-difluoropyrimidine, the electronegative fluorine atoms and the nitrogen atoms of the pyrimidine ring will significantly influence the charge distribution. It is expected that the carbon atoms attached to the fluorine atoms (C2 and C4) would be electron-deficient and thus appear as bluish regions on an MEP map, indicating their susceptibility to nucleophilic attack. Conversely, the nitrogen atoms would be regions of high electron density, appearing as reddish areas.

Calculations of atomic charges (e.g., Mulliken, electrostatic, and natural charges) provide a quantitative measure of the electron distribution. mdpi.com Studies on 2,4-dichloroquinazoline, a related heterocyclic system, have shown that the carbon atoms at the 2 and 4 positions are electron-deficient, with the C2 position being more so due to its proximity to two nitrogen atoms. mdpi.com A similar trend would be expected for 2,4-difluoropyrimidine.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Transition State Characterization and Activation Energy Calculations

For a chemical reaction to occur, the reactants must pass through a high-energy transition state. The characterization of this transition state and the calculation of the activation energy (the energy barrier that must be overcome) are crucial for understanding reaction rates and mechanisms. mdpi.com Computational methods, particularly DFT, can be used to locate transition state geometries and calculate their energies. mdpi.commontana.edu

In the context of SNAr reactions of 2,4-difluoropyrimidine, computational modeling can be used to compare the activation energies for nucleophilic attack at the C2 and C4 positions. A lower activation energy for one pathway would indicate that it is kinetically favored. mdpi.com For example, in the case of 2,4-dichloropyrimidine with an electron-donating substituent at the C6 position, transition state calculations have shown that the energy of the C4 transition state is higher than that of the C2 transition state, explaining the observed C2 selectivity. wuxibiology.com The presence of a single imaginary frequency in the vibrational analysis of a calculated transition state structure confirms that it is a true saddle point on the potential energy surface. mdpi.com

Table 2: Illustrative Calculated Relative Transition State Energies for Nucleophilic Substitution on Substituted Dichloropyrimidines

Substituent at C6NucleophileRelative Activation Energy (C4 vs. C2)Predicted Major Product
-OMeBr⁻ (surrogate)C4 is 0.76 kcal/mol higherC2 substitution product
-NHMeBr⁻ (surrogate)C4 is 1.00 kcal/mol higherC2 substitution product

This table is based on data for 2,4-dichloropyrimidines and is intended to illustrate the principles that would apply to 2,4-difluoropyrimidines. The actual relative activation energies would depend on the specific nucleophile and reaction conditions.

Prediction of Regioselectivity and Stereoselectivity

As discussed in the preceding sections, computational modeling is highly effective in predicting the regioselectivity of reactions involving 2,4-difluoropyrimidine. By analyzing the electronic structure (LUMO distribution, atomic charges) and reaction energetics (activation energies), a clear picture of the favored reaction site can be obtained. wuxiapptec.commdpi.com The general principle is that the site with the largest LUMO coefficient and the lowest activation energy for nucleophilic attack will be the most reactive. mdpi.com

While stereoselectivity is less commonly a factor in the SNAr reactions of a planar molecule like 2,4-difluoropyrimidine itself, it can become relevant in the reactions of its more complex derivatives or in subsequent transformations of the products. Computational studies can also be employed to predict the stereochemical outcomes of such reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Derived Compounds

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds. mdpi.comworldscientific.com

For derivatives of 2,4-difluoropyrimidine, QSAR and QSPR models could be developed to predict properties such as antimicrobial activity, anticancer potency, or solubility. nih.govjapsonline.com The construction of these models involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). dergipark.org.tr Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the property of interest. dergipark.org.tr

For instance, a QSAR study on pyrimidine derivatives as antimalarial agents identified LUMO energy and the charges on specific atoms as key descriptors in the best-fit equation. dergipark.org.tr This highlights the importance of electronic properties in determining the biological activity of these compounds.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Pyrimidine Derivatives

Descriptor TypeExamplesInformation Provided
Quantum ChemicalHOMO/LUMO energies, Dipole moment, Atomic chargesElectronic properties, reactivity
TopologicalMolecular connectivity indices, Kier's shape indicesMolecular size, shape, and branching
PhysicochemicalLogP (octanol-water partition coefficient), Molar refractivityLipophilicity, polarizability

The development of robust QSAR/QSPR models for 2,4-difluoropyrimidine derivatives could significantly accelerate the discovery of new compounds with desired properties, guiding synthetic efforts towards the most promising candidates.

Advanced Spectroscopic Characterization Techniques for 2,4 Difluoropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,4-difluoropyrimidine (B1295326). The presence of fluorine, hydrogen, and carbon atoms allows for a multi-faceted analysis using ¹⁹F, ¹H, and ¹³C NMR.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4-difluoropyrimidine is characterized by signals from the two aromatic protons at the C-5 and C-6 positions. The chemical shifts of these protons are influenced by the deshielding effect of the electronegative fluorine atoms and the pyrimidine (B1678525) ring nitrogens. The signals are expected to appear as complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) couplings over several bonds (e.g., ³JHF, ⁴JHF). For instance, in a derivative, 4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitrile, the NH₂ and NH protons resonate at δ 3.4 and 8.7 ppm, respectively. scirp.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In 2,4-difluoropyrimidine, four signals are expected for the four distinct carbon atoms. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The C-5 and C-6 carbons will also show smaller couplings to the fluorine atoms. For example, in a related dichlorinated derivative, 5-[Bis(cyclopropanecarbonyl)amino]-4,6-dichloropyrimidine, the pyrimidine carbon signals appear at δ 131.4, 157.3, and 161.9 ppm. iucr.org

Table 1: Representative NMR Spectroscopic Data for a Fluorinated Pyrimidine Derivative.
NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)Assignment
¹H7.63–7.16 (m)-Aromatic Protons
¹³C166.85-C=N (Imine)
¹³C161.15-C-F
¹³C142.31 - 115.18-Aromatic Carbons
¹⁹F-106.0 to -113.5-Aryl-F
Data derived from representative fluorinated aromatic and heterocyclic compounds. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecule by probing its vibrational modes. These two methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. mt.comedinst.com

Infrared (IR) Analysis: The IR spectrum of 2,4-difluoropyrimidine is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the 1400-1000 cm⁻¹ region. The pyrimidine ring itself has characteristic stretching and bending vibrations. C=N stretching vibrations are typically observed in the 1600-1500 cm⁻¹ range. iucr.org C-H stretching of the aromatic protons appears above 3000 cm⁻¹. Studies on analogous compounds like 2,4-dichloropyrimidine (B19661) have aided in the assignment of these vibrational modes through computational and experimental analysis. researchgate.net

Raman Analysis: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-F bonds. mt.com Due to the molecule's structure, certain vibrations may be Raman-active but IR-inactive, or vice versa, providing complementary data. cigrjournal.org For instance, in studies of fluorinated pyrimidines like 2,4-dihydroxy-5-fluoropyrimidine, both FT-IR and FT-Raman spectra were used to perform a complete vibrational analysis. gjar.orggjar.org The fingerprint region (below 1500 cm⁻¹) in both spectra is unique to the molecule's specific structure and substitution pattern. cigrjournal.org

Table 2: Characteristic Vibrational Frequencies for Fluorinated and Chlorinated Pyrimidines.
Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Reference Compound Type
Aromatic C-H Stretch~3100-3000~3100-3000General Aromatic
C=N / C=C Ring Stretch1600-14501600-1450Pyrimidine Derivatives iucr.org
C-F Stretch1400-11001400-1100Fluorinated Aromatics mdpi.com
C-Cl Stretch~813-Dichloropyrimidine Derivative iucr.org
Ring Bending/DeformationBelow 1000Below 1000Pyrimidine Derivatives
Data compiled from studies on various halogenated pyrimidine derivatives. iucr.orgmdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. sapub.org

For 2,4-difluoropyrimidine (C₄H₂F₂N₂), the exact molecular weight is 116.0186 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 116. The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule. The GC-MS data for 2,4-difluoropyrimidine indicates that the molecular ion is the most abundant peak (base peak), which points to the relative stability of the aromatic pyrimidine ring. nih.gov

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. For 2,4-difluoropyrimidine, expected fragmentation could include:

Loss of HCN: A characteristic fragmentation for pyrimidines, leading to a fragment ion. (M - 27)⁺

Loss of a fluorine radical (F•): This would result in a fragment at (M - 19)⁺.

Cleavage of the ring: The pyrimidine ring can break apart, leading to smaller charged fragments.

Analysis of related compounds, such as 5-nitro-2,4-dichloropyrimidine, shows complex fragmentation patterns including the loss of the nitro group and chlorine atoms, which helps in understanding the fragmentation behavior of the pyrimidine core. mdpi.com

Table 3: Predicted Mass Spectrometry Fragmentation for 2,4-Difluoropyrimidine.
m/z ValueProposed Fragment IonNeutral Loss
116[C₄H₂F₂N₂]⁺˙- (Molecular Ion)
89[C₃HF₂N]⁺˙HCN
97[C₄H₂FN₂]⁺F
69[C₂FN]⁺˙C₂HFN
Based on the parent molecular weight and common fragmentation pathways for heterocyclic compounds. sapub.orgnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural proof.

Table 4: Crystal Structure Data for the Analogous Compound 2,4-Dichloropyrimidine. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₄H₂Cl₂N₂
Formula Weight148.98
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5090 (15)
b (Å)10.776 (2)
c (Å)7.1980 (14)
β (°)92.92 (3)
Volume (ų)581.7 (2)
Z (Molecules per unit cell)4
Data obtained from the crystallographic study of 2,4-dichloropyrimidine. nih.govresearchgate.net

Applications of 2,4 Difluoropyrimidine in Advanced Materials Science

Role in Fluoropolymer Synthesis for High-Performance Materials

The unique properties of fluoropolymers, such as high thermal stability, chemical resistance, and low dielectric constants, make them indispensable in a variety of high-tech applications. 2,4-Difluoropyrimidine (B1295326) serves as a valuable fluorine source in the synthesis of specialized fluoropolymers, particularly fluorinated polyimides, which are sought after for their superior insulating properties.

Development of Fluorinated Polyimides for Dielectric Applications (e.g., Electric Vehicle Battery Insulation)

The rapid expansion of the electric vehicle (EV) market has created a surge in demand for high-performance insulating materials for battery components. Fluorinated polyimides are at the forefront of this material innovation due to their exceptional dielectric properties, which are crucial for preventing electrical shorts and ensuring the safety and efficiency of high-voltage battery packs.

The use of fluoropolymer-based components is already significant in the automotive industry, with approximately 68% of newly registered electric vehicles in Europe in 2023 incorporating such materials in their battery systems. pmarketresearch.com This highlights the critical need for reliable and high-purity fluorinated monomers. The properties of fluorinated polyimides make them ideal for this application. For instance, studies on various fluorinated polyimides have demonstrated their ability to achieve low dielectric constants (in some cases below 2.5), high thermal decomposition temperatures (often exceeding 500°C), and excellent mechanical strength. rsc.orgmdpi.com

Table 2: Representative Properties of High-Performance Fluorinated Polyimides

PropertyTypical Value RangeSignificance in EV Battery InsulationSource
Dielectric Constant (1 MHz) 2.1 - 2.8Reduces electrical crosstalk and energy loss rsc.orgmdpi.com
Thermal Decomposition Temp. (Td5) 500 - 600 °CEnsures stability at high operating temperatures of the battery mdpi.com
Tensile Strength 100 - 300 MPaProvides mechanical integrity and durability mdpi.com
Water Absorption < 1.0%Maintains insulating properties in humid environments rsc.org

The synthesis of these advanced polyimides often involves the polycondensation reaction between a dianhydride and a diamine. The incorporation of fluorine can be achieved by using fluorinated monomers for either of these components. The resulting fluorinated polyimides exhibit not only excellent dielectric properties but also enhanced chemical resistance and hydrophobicity, further contributing to their suitability for demanding applications like EV battery insulation.

Role of 2,4 Difluoropyrimidine in Pre Clinical Pharmaceutical Research and Drug Discovery

Essential Building Block for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

2,4-Difluoropyrimidine (B1295326) is a critical component in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV infection. pmarketresearch.comwikipedia.org NNRTIs work by binding to and inhibiting the activity of reverse transcriptase, a viral enzyme essential for the replication of HIV. wikipedia.org The pyrimidine (B1678525) ring of 2,4-difluoropyrimidine serves as a core scaffold onto which various substituents can be attached to optimize the drug's binding affinity and pharmacokinetic properties. pmarketresearch.commendeley.com

The development of NNRTI-based regimens has demonstrated significant virologic potency and durability in the management of HIV. hiv.gov However, the emergence of drug-resistant viral strains remains a major challenge. hiv.gov The versatility of the 2,4-difluoropyrimidine scaffold allows for the generation of diverse libraries of NNRTI candidates, aiding in the discovery of new inhibitors with improved resistance profiles. pmarketresearch.commendeley.com

Intermediate in Protease Inhibitor Development for Antiviral Therapies (e.g., Hepatitis C Virus)

The 2,4-difluoropyrimidine scaffold is also a key intermediate in the development of protease inhibitors for antiviral therapies, particularly against the Hepatitis C virus (HCV). pmarketresearch.com HCV protease is an enzyme critical for the replication of the virus, making it an attractive target for antiviral drugs. medchemexpress.com

Several potent HCV protease inhibitors have been developed, with some demonstrating efficacy in clinical trials. medchemexpress.comnih.govmdpi.com The synthesis of these complex molecules often involves the use of versatile building blocks like 2,4-difluoropyrimidine. For instance, the pyrimidine core can be functionalized to create compounds that mimic the natural substrates of the HCV protease, leading to effective inhibition of the enzyme. semanticscholar.orgacs.org The development of these inhibitors has been a significant advancement in the treatment of chronic HCV infection. medchemexpress.com

Scaffold for Kinase Inhibitor Development in Oncology Research (e.g., Osimertinib)

In the field of oncology, 2,4-difluoropyrimidine serves as a fundamental scaffold for the development of kinase inhibitors. mdpi.com Kinases are a family of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. acs.org Therefore, inhibiting specific kinases has become a major strategy in cancer therapy. acs.orgekb.eg

A prominent example of a kinase inhibitor built upon a pyrimidine scaffold is Osimertinib (AZD9291). sci-hub.se Osimertinib is an oral, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. sci-hub.se It has shown significant efficacy in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations, including the T790M resistance mutation. mdpi.commdpi.com The synthesis of Osimertinib and other related kinase inhibitors often utilizes a di-substituted pyrimidine core, highlighting the importance of this scaffold in modern oncology drug discovery. sci-hub.semdpi.comacs.org

The 2,4-di(arylamino)pyrimidine core is a key structural element for maintaining activity in many known inhibitors of mutant EGFR kinases. mdpi.com The versatility of this scaffold allows for the development of next-generation inhibitors with improved potency and selectivity. mdpi.com

Contribution to the Synthesis of Novel Agrochemicals (e.g., Selective Herbicides)

Beyond pharmaceuticals, 2,4-difluoropyrimidine and its derivatives have made significant contributions to the field of agrochemicals, particularly in the synthesis of novel and selective herbicides. pmarketresearch.com The pyrimidine ring system is a common feature in many commercially successful herbicides. researchgate.net

The development of new herbicides is crucial for managing weed competition in agriculture and ensuring food security. marketresearchintellect.com Researchers have designed and synthesized series of pyrimidine derivatives that exhibit potent herbicidal activity against a range of weed species. researchgate.netresearchgate.net For example, certain 4-pyrazolyl-2-aryloxypyrimidine derivatives have shown high inhibition activity against common weeds like rape and barnyard grass. researchgate.net The structural modifications enabled by the 2,4-difluoropyrimidine core allow for the fine-tuning of herbicidal activity and selectivity, leading to the development of more effective and environmentally benign crop protection solutions. pmarketresearch.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of 2,4-Difluoropyrimidine-based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. The 2,4-difluoropyrimidine scaffold provides an excellent platform for conducting SAR studies due to the distinct reactivity of its fluorine substituents, which allows for selective modifications at different positions of the pyrimidine ring. researchgate.netnih.gov

By synthesizing and testing a library of 2,4-disubstituted pyrimidine derivatives, researchers can gain valuable insights into the key structural features required for optimal biological activity. researchgate.netbrieflands.com For instance, SAR studies on indole-tethered pyrimidine derivatives have led to the identification of potent inhibitors of both EGFR and other angiokinases. nih.gov Similarly, SAR studies on 2,4-diaminopyrimidine (B92962) derivatives have been instrumental in the development of potent kinase inhibitors and have helped in understanding the molecular interactions within the target enzyme's binding site. iiarjournals.orgnih.gov This systematic approach allows for the rational design of more potent and selective drug candidates.

Environmental and Sustainability Considerations in the Production and Application of 2,4 Difluoropyrimidine

Adherence to Green Chemistry Principles in Synthetic Routes

The synthesis of 2,4-difluoropyrimidine (B1295326) and its derivatives is progressively incorporating the principles of green chemistry to enhance efficiency and reduce environmental impact. epa.gov These principles provide a framework for designing chemical products and processes that are safer, more energy-efficient, and generate less waste. epa.gov

Key green chemistry principles being applied to pyrimidine (B1678525) synthesis include:

Waste Prevention: The primary goal is to design synthetic pathways that prevent waste generation from the outset, rather than treating it after it has been created. epa.gov

Atom Economy: Synthetic methods are being optimized to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org For instance, catalytic reductions using molecular hydrogen, which have a 100% atom economy, are preferred over those using reagents like sodium borohydride, which have a lower atom economy. acs.org

Use of Catalysts: Catalytic reactions are favored over stoichiometric ones because catalysts are used in small amounts and can facilitate a reaction multiple times, which minimizes waste. epa.gov Research has explored the use of palladium to catalyze amination reactions of dichloropyrimidines. acs.org

Safer Solvents and Reaction Conditions: There is a continuous effort to replace hazardous solvents with greener alternatives such as water, ionic liquids, or even solvent-less reaction conditions. psu.edurasayanjournal.co.in Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption, aligning with the principles of energy efficiency. rasayanjournal.co.inwisdomlib.org

Reduction of Derivatives: Synthetic routes are being redesigned to avoid or minimize the use of temporary modifying groups (derivatization), as these steps require additional reagents and generate waste. acs.org

Modern approaches to pyrimidine synthesis, such as multicomponent reactions, offer a streamlined process where three or more reactants are combined in a single step to produce the desired product, often with high yields and reduced waste. rasayanjournal.co.in Some innovative methods even utilize organoautocatalysts that are generated during the reaction itself, eliminating the need for external catalysts. fau.eu

Table 1: Application of Green Chemistry Principles in Pyrimidine Synthesis

Green Chemistry PrincipleApplication in 2,4-Difluoropyrimidine SynthesisPotential Benefits
Waste Prevention Designing synthetic routes with fewer steps and higher yields. epa.govReduced disposal costs and environmental pollution. nh.gov
Atom Economy Utilizing reactions that incorporate a higher percentage of reactant atoms into the final product. acs.orgIncreased resource efficiency and less waste. acs.org
Catalysis Employing catalysts to facilitate reactions instead of stoichiometric reagents. epa.govLower energy requirements and reduced chemical waste. epa.gov
Safer Solvents Replacing volatile organic solvents with water, ionic liquids, or conducting solvent-free reactions. psu.edurasayanjournal.co.inReduced air pollution and worker exposure to hazardous materials. psu.edu
Energy Efficiency Adopting methods like microwave-assisted synthesis to shorten reaction times and lower energy input. rasayanjournal.co.inwisdomlib.orgLower production costs and reduced greenhouse gas emissions. psu.edu
Renewable Feedstocks Exploring the use of bio-based starting materials where feasible. psu.eduReduced reliance on fossil fuels and a more sustainable production lifecycle. psu.edu

Lifecycle Assessment of Production Processes and Environmental Impact

A comprehensive Lifecycle Assessment (LCA) is a critical tool for evaluating the environmental impact of 2,4-difluoropyrimidine from "cradle-to-gate" or "cradle-to-grave". ecochain.comgfieurope.org This systematic analysis considers all stages of the product's life, including raw material extraction, manufacturing, transportation, use, and final disposal. ecochain.com The goal of an LCA is to identify the main sources of environmental burdens and provide a basis for informed decision-making to improve sustainability. ecochain.comresearchgate.net

The LCA process for 2,4-difluoropyrimidine production typically involves four main phases:

Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of 2,4-difluoropyrimidine), and the system boundaries. ecochain.comui.ac.id

Life Cycle Inventory (LCI): This phase involves the collection of data on all inputs (e.g., raw materials, energy, water) and outputs (e.g., emissions to air, water, and soil; waste) for each process within the system boundaries. ecochain.comceramics.org

Life Cycle Impact Assessment (LCIA): The data from the LCI is used to evaluate the potential environmental impacts, such as global warming potential, acidification, and human toxicity. ecochain.com

Interpretation: The results of the LCIA are analyzed to identify significant environmental hotspots in the production process and to formulate recommendations for improvement. ecochain.com

Regulatory frameworks, such as the Environmental Protection Law in China and the Toxic Substances Control Act (TSCA) in the U.S., impose strict controls on chemical waste and imports, influencing the production and supply chain of 2,4-difluoropyrimidine. pmarketresearch.com These regulations drive manufacturers to invest in cleaner technologies and more sustainable practices. pmarketresearch.com

Waste Minimization and Sustainable Byproduct Management

Effective waste minimization and byproduct management are central to the sustainable production of 2,4-difluoropyrimidine. gurit.com The principles of the waste management hierarchy—prevention, reuse, recycling, and responsible disposal—are being increasingly applied. gurit.com

Key strategies for waste minimization in this context include:

Source Reduction: This is the most preferred approach and involves modifying production processes to generate less waste at the source. conncoll.edu This can be achieved through better process control, equipment modification, and the use of more efficient catalysts. beeindia.gov.in For example, continuous-flow synthesis methods have been shown to reduce waste generation by up to 30% compared to traditional batch processes. pmarketresearch.com

Input Material Change: Substituting hazardous raw materials with less toxic or renewable alternatives can significantly reduce the environmental impact. beeindia.gov.in

Good Housekeeping: Simple measures like preventing leaks, optimizing inventory management to avoid expired chemicals, and segregating waste streams can lead to substantial waste reduction. conncoll.edubeeindia.gov.in

Recycling and Reuse: Where waste generation is unavoidable, recycling and reuse are the next best options. gurit.com This can involve the on-site recovery of solvents or the transformation of a byproduct into a useful material for another process. beeindia.gov.in

A thorough inventory of all hazardous waste produced during manufacturing is essential for proper management. gurit.com This includes categorizing waste according to local and international guidelines to ensure safe handling and disposal. gurit.com By focusing on waste minimization and sustainable byproduct management, companies can reduce costs, mitigate health risks, and enhance their environmental stewardship. gurit.comconncoll.edu

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2,4-difluoropyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology : Metal-free synthesis using β-CF3-aryl ketones under mild conditions (e.g., aqueous HCl and ethanol at 60°C) is a high-yield approach (85–95% yield). Fluorination can be achieved via nucleophilic substitution with KF or CsF, optimizing temperature and solvent polarity to reduce side reactions .
  • Key Parameters : Reaction time (4–24 hours), temperature (60–100°C), and stoichiometric ratios of fluorinating agents. Characterization via ¹H/¹³C/¹⁹F NMR and HRMS ensures structural validation .

Q. How can researchers characterize 2,4-difluoropyrimidine and confirm its regioselectivity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing between 2- and 4-fluoro positions (δ ≈ -110 to -120 ppm for aromatic fluorines).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error margin .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry when crystalline derivatives are obtainable .

Q. What are the primary applications of 2,4-difluoropyrimidine in medicinal chemistry?

  • Applications :

  • Building Block : Used to synthesize fluorinated analogs of antiviral or anticancer agents (e.g., pyrimidine-based kinase inhibitors).
  • Biological Probes : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can researchers optimize regioselective fluorination in pyrimidine systems to avoid undesired byproducts?

  • Strategy :

  • Fluorous Tagging : Attach fluorous chains (e.g., 1H,1H,2H,2H-perfluorodecanethiol) to direct substitution at specific positions, followed by oxidative cleavage to isolate the target compound .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to introduce aryl/alkyl groups without disrupting fluorine substituents .

Q. What experimental approaches resolve contradictions in reported biological activity data for 2,4-difluoropyrimidine derivatives?

  • Troubleshooting :

  • Purity Assessment : Quantify impurities (e.g., dehalogenated byproducts) via HPLC-MS.
  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line variability, serum concentration) .

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of 2,4-difluoropyrimidine in cross-coupling reactions?

  • Mechanistic Insights :

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the pyrimidine ring, slowing electrophilic substitution but enhancing oxidative stability.
  • Steric Effects : Fluorine’s small size allows functionalization at adjacent positions (e.g., Suzuki-Miyaura coupling at C5/C6) .

Q. What are the challenges in scaling up 2,4-difluoropyrimidine synthesis from lab to pilot plant?

  • Scale-Up Considerations :

  • Solvent Recovery : Replace ethanol with recyclable solvents (e.g., 2-MeTHF) to reduce waste.
  • Exothermic Control : Use flow chemistry to manage heat generation during fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.